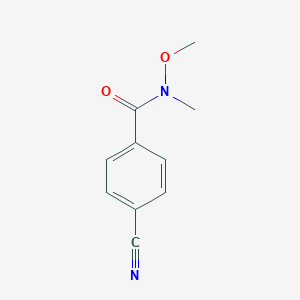

4-Cyano-N-methoxy-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyano-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12(14-2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGBXNBROBZKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=C(C=C1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452104 | |

| Record name | 4-Cyano-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116332-64-0 | |

| Record name | 4-Cyano-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyano-N-methoxy-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Reaction Mechanism and Synthetic Utility of 4-Cyano-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism of 4-Cyano-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, and its application in organic synthesis. The document details the underlying principles of the Weinreb ketone synthesis, experimental protocols for the preparation and reaction of this class of compounds, and expected outcomes based on established chemical literature.

The Core Reaction Mechanism: The Weinreb Ketone Synthesis

4-Cyano-N-methoxy-N-methylbenzamide belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides. These compounds are highly valued in organic synthesis for their ability to react with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), to produce ketones in a controlled manner.[1] The key advantage of the Weinreb amide functionality is its prevention of the common "over-addition" problem, where a second equivalent of the nucleophile adds to the initially formed ketone, leading to a tertiary alcohol.[1][2]

The mechanism of the Weinreb ketone synthesis is characterized by the formation of a stable tetrahedral intermediate.[1] Upon nucleophilic attack of the organometallic reagent on the amide carbonyl, a tetrahedral intermediate is formed. This intermediate is stabilized by the chelation of the N-methoxy group's oxygen atom with the metal cation (Li⁺ or MgX⁺) of the organometallic reagent, forming a stable five-membered ring.[3] This chelated intermediate is stable at low temperatures and does not collapse to form a ketone until an aqueous workup is performed.[4] During the workup, the chelate is broken, and the intermediate readily eliminates the N-methoxy-N-methylamine moiety to yield the desired ketone.

The stability of this intermediate is the crucial factor that prevents the over-addition that plagues reactions with other acyl compounds like esters or acid chlorides.[2]

References

In-Depth Technical Guide: 4-Cyano-N-methoxy-N-methylbenzamide

CAS Number: 116332-64-0

This technical guide provides a comprehensive overview of 4-Cyano-N-methoxy-N-methylbenzamide, a versatile Weinreb amide of significant interest to researchers, scientists, and professionals in drug development and organic synthesis.

Chemical Properties and Data

4-Cyano-N-methoxy-N-methylbenzamide is a white solid compound.[1] It belongs to the class of Weinreb amides, which are N-methoxy-N-methylamides of carboxylic acids. A key feature of Weinreb amides is their ability to react with organometallic reagents to form ketones as stable intermediates, avoiding the over-addition that can occur with other carboxylic acid derivatives.[2][3][4] This characteristic makes them invaluable reagents in organic synthesis.[4]

The table below summarizes the key quantitative data for 4-Cyano-N-methoxy-N-methylbenzamide.

| Property | Value | Reference |

| CAS Number | 116332-64-0 | |

| Molecular Formula | C₁₀H₁₀N₂O₂ | |

| Molecular Weight | 190.20 g/mol | |

| Physical Form | Solid | |

| Purity | ≥95% | |

| Storage Temperature | Room Temperature (sealed in dry conditions) |

Synthesis and Experimental Protocols

General Experimental Protocol for the Synthesis of 4-Cyano-N-methoxy-N-methylbenzamide from 4-Cyanobenzoic Acid:

Objective: To synthesize 4-Cyano-N-methoxy-N-methylbenzamide from 4-cyanobenzoic acid and N,O-dimethylhydroxylamine hydrochloride.

Materials:

-

4-Cyanobenzoic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

Oxalyl chloride or Thionyl chloride

-

Pyridine or Triethylamine (base)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalyst)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous Magnesium sulfate or Sodium sulfate (for drying)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, dropping funnel, etc.)

Procedure:

Step 1: Formation of the Acid Chloride

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyanobenzoic acid in an excess of oxalyl chloride or thionyl chloride in an anhydrous solvent like DCM.

-

Add a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases and the reaction is complete (monitored by TLC).

-

Remove the excess oxalyl chloride or thionyl chloride and solvent under reduced pressure to obtain the crude 4-cyanobenzoyl chloride.

Step 2: Formation of the Weinreb Amide

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a base, such as pyridine or triethylamine (approximately 2-3 equivalents), to the solution.

-

Dissolve the crude 4-cyanobenzoyl chloride from Step 1 in anhydrous DCM or THF and add it dropwise to the N,O-dimethylhydroxylamine solution at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete (monitored by TLC).

Step 3: Workup and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-Cyano-N-methoxy-N-methylbenzamide by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.

Logical Workflow for Weinreb Amide Synthesis:

References

- 1. 4-CYANO-N-METHOXY-N-METHYLBENZAMIDE(116332-64-0) 1H NMR [m.chemicalbook.com]

- 2. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. Hydroxamate synthesis by acylation [organic-chemistry.org]

Spectroscopic and Synthetic Profile of 4-Cyano-N-methoxy-N-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 4-Cyano-N-methoxy-N-methylbenzamide, a versatile Weinreb amide intermediate in organic synthesis. The information presented herein is intended to support research and development activities by offering detailed experimental protocols, tabulated spectroscopic data for easy reference, and a visualization of its synthetic applications.

Spectroscopic Data

The structural characterization of 4-Cyano-N-methoxy-N-methylbenzamide is supported by various spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4-Cyano-N-methoxy-N-methylbenzamide. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for 4-Cyano-N-methoxy-N-methylbenzamide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.82 | d, J = 8.4 Hz | 2H | Aromatic H (ortho to CN) |

| 7.74 | d, J = 8.4 Hz | 2H | Aromatic H (ortho to C=O) |

| 3.55 | s | 3H | O-CH₃ |

| 3.36 | s | 3H | N-CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for 4-Cyano-N-methoxy-N-methylbenzamide

| Chemical Shift (δ) ppm | Assignment |

| 168.0 | C=O (Amide) |

| 138.5 | Aromatic C (ipso to C=O) |

| 132.4 | Aromatic CH (ortho to CN) |

| 129.0 | Aromatic CH (ortho to C=O) |

| 118.2 | C≡N (Nitrile) |

| 115.8 | Aromatic C (ipso to CN) |

| 61.5 | O-CH₃ |

| 34.0 | N-CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

The FT-IR spectrum of 4-Cyano-N-methoxy-N-methylbenzamide displays characteristic absorption bands corresponding to its functional groups.

Table 3: FT-IR Peak Assignments for 4-Cyano-N-methoxy-N-methylbenzamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2940, ~2830 | Medium | Aliphatic C-H stretch (CH₃) |

| ~2230 | Strong, Sharp | C≡N stretch (Nitrile) |

| ~1650 | Strong, Sharp | C=O stretch (Amide) |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1400 | Medium | C-N stretch |

| ~1010 | Medium | N-O stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 4-Cyano-N-methoxy-N-methylbenzamide would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Fragmentation for 4-Cyano-N-methoxy-N-methylbenzamide

| m/z | Proposed Fragment |

| 190 | [M]⁺ (Molecular Ion) |

| 160 | [M - OCH₃]⁺ |

| 130 | [M - N(O)CH₃]⁺ or [C₈H₄NO]⁺ (4-cyanobenzoyl cation) |

| 102 | [C₇H₄N]⁺ (cyanophenyl cation) |

| 61 | [N(O)CH₃]⁺ |

Experimental Protocols

The following section details the synthetic procedure for 4-Cyano-N-methoxy-N-methylbenzamide and the general methods for its spectroscopic characterization.

Synthesis of 4-Cyano-N-methoxy-N-methylbenzamide

This protocol describes the synthesis of the title compound from 4-cyanobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride, a common method for preparing Weinreb amides.

Materials:

-

4-Cyanobenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a base such as pyridine or triethylamine (2.2 eq.) to the stirred solution.

-

In a separate flask, dissolve 4-cyanobenzoyl chloride (1.05 eq.) in anhydrous dichloromethane.

-

Add the solution of 4-cyanobenzoyl chloride dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-Cyano-N-methoxy-N-methylbenzamide.

Spectroscopic Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: The FT-IR spectrum was obtained using a potassium bromide (KBr) pellet or as a thin film on a sodium chloride plate.

-

Mass Spectrometry: The mass spectrum was recorded on a mass spectrometer using electron ionization (EI) at 70 eV.

Synthetic Utility and Workflow

4-Cyano-N-methoxy-N-methylbenzamide is a valuable Weinreb amide, which serves as a versatile precursor for the synthesis of ketones. The N-methoxy-N-methylamide functionality allows for the controlled addition of organometallic reagents to the carbonyl group, preventing the common over-addition that leads to tertiary alcohols.

Caption: Synthetic workflow for ketone synthesis using 4-Cyano-N-methoxy-N-methylbenzamide.

4-Cyano-N-methoxy-N-methylbenzamide physical properties

An In-depth Technical Guide to 4-Cyano-N-methoxy-N-methylbenzamide

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Cyano-N-methoxy-N-methylbenzamide, a key intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physical and Chemical Properties

4-Cyano-N-methoxy-N-methylbenzamide, also known as a Weinreb amide, is a versatile reagent in organic chemistry, valued for its role in the synthesis of ketones from organometallic reagents. Its physical form is a solid, and it should be stored in a dry environment at room temperature.[1]

Data Presentation: Physical Properties

| Property | Value | Source |

| CAS Number | 116332-64-0 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.20 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

| InChI | 1S/C10H10N2O2/c1-12(14-2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,1-2H3 | [1] |

| InChI Key | BZGBXNBROBZKLC-UHFFFAOYSA-N | [1] |

| SMILES | CN(OC)C(=O)C1=CC=C(C=C1)C#N |

Experimental Protocols

General Synthesis of a 4-Substituted-N-methoxy-N-methylbenzamide[3]

This procedure describes the reaction of a 4-substituted benzoyl chloride with N,O-dimethylhydroxylamine hydrochloride.

Materials:

-

4-Cyanobenzoyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Pyridine

-

Chloroform

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-cyanobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride in chloroform and stir the solution at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add pyridine to the cooled solution.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for approximately 1 hour.

-

The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis of 4-Cyano-N-methoxy-N-methylbenzamide.

References

The Weinreb Amide Chelation-Stabilized Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, prized for its ability to form ketones from carboxylic acid derivatives with high selectivity and yield.[1][2] Central to this reaction's success is the formation of a stable tetrahedral intermediate, stabilized by chelation. This guide provides an in-depth exploration of this critical intermediate, including its formation, mechanism of action, and the practical application of the Weinreb ketone synthesis. We present a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of the underlying chemical pathways to offer a comprehensive resource for professionals in chemical research and drug development.

The Chelation-Stabilized Intermediate: Core Concepts

The primary advantage of the Weinreb ketone synthesis over traditional methods involving organometallic reagents (like Grignard or organolithium reagents) and other carboxylic acid derivatives (such as esters or acid chlorides) is the prevention of over-addition.[3] In conventional reactions, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.

The Weinreb amide, an N-methoxy-N-methylamide, circumvents this issue through the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack.[4][5] This stability arises from the chelation of the metal cation (from the organometallic reagent) by both the oxygen of the tetrahedral intermediate and the oxygen of the N-methoxy group. This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[4] By the time the ketone is liberated, any excess organometallic reagent has been quenched, thus preventing over-addition.

Mechanism of Formation and Stabilization

The currently accepted mechanism for the Weinreb ketone synthesis, originally proposed by Weinreb and Nahm and later corroborated by spectroscopic and kinetic analyses, is illustrated below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utd-ir.tdl.org [utd-ir.tdl.org]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

A Comprehensive Technical Guide to the Synthesis of 4-Cyano-N-methoxy-N-methylbenzamide from 4-Cyanobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-Cyano-N-methoxy-N-methylbenzamide, a Weinreb amide of significant interest in organic synthesis and medicinal chemistry. The document details the chemical pathway, experimental protocols, and relevant data, offering a comprehensive resource for professionals in the field.

Introduction

4-Cyano-N-methoxy-N-methylbenzamide serves as a versatile intermediate in the synthesis of more complex molecules, particularly ketones, due to the stability of the Weinreb amide functionality towards organometallic reagents.[1][2] The reaction of a Weinreb amide with a Grignard or organolithium reagent arrests at the ketone stage, preventing the over-addition that typically leads to the formation of tertiary alcohols.[1] This controlled reactivity makes it a valuable tool in the construction of pharmaceutical and agrochemical compounds. The synthesis commences from 4-cyanobenzoyl chloride, a readily available starting material.

Synthesis Pathway and Mechanism

The synthesis of 4-Cyano-N-methoxy-N-methylbenzamide from 4-cyanobenzoyl chloride is a nucleophilic acyl substitution reaction. The nitrogen atom of N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of the acid chloride. The subsequent loss of a chloride ion and a proton, facilitated by a base, yields the desired Weinreb amide.

Experimental Protocol

While a specific detailed protocol for this exact molecule is not widely published in peer-reviewed journals, the following is a representative experimental procedure adapted from established methods for the synthesis of Weinreb amides from acyl chlorides.[3][4]

Materials:

-

4-Cyanobenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N,O-dimethylhydroxylamine hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add triethylamine (2.2 eq.) or pyridine to the suspension.

-

In a separate flask, dissolve 4-cyanobenzoyl chloride (1.05 eq.) in anhydrous DCM.

-

Add the 4-cyanobenzoyl chloride solution dropwise to the stirring amine suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[3]

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 4-Cyano-N-methoxy-N-methylbenzamide.

Quantitative Data

The following tables summarize key quantitative data for the starting material and the final product.

Table 1: Properties of 4-Cyanobenzoyl Chloride

| Property | Value |

| Molecular Formula | C₈H₄ClNO |

| Molecular Weight | 165.58 g/mol |

| Appearance | White solid |

| Melting Point | 68-70 °C |

| Purity | 98% |

Table 2: Properties and Characterization of 4-Cyano-N-methoxy-N-methylbenzamide

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Appearance | White powder |

| Purity | 99% |

| Storage | Sealed and preserved in a dry environment at room temperature |

Table 3: Spectroscopic Data for 4-Cyano-N-methoxy-N-methylbenzamide

| Data Type | Key Features |

| ¹H NMR | Spectral data available from commercial suppliers. |

| ¹³C NMR | Spectral data available from commercial suppliers. |

| IR | Spectral data available from commercial suppliers. |

| Mass Spec | Spectral data available from commercial suppliers. |

Experimental Workflow and Downstream Processing

The synthesized 4-Cyano-N-methoxy-N-methylbenzamide is a stable intermediate that can be used in subsequent reactions. A primary application is the synthesis of ketones, which are themselves important building blocks in organic synthesis. The general workflow from synthesis to the formation of a ketone is depicted below.

Potential Application in Medicinal Chemistry

While direct signaling pathway involvement of 4-Cyano-N-methoxy-N-methylbenzamide is not extensively documented, its derivatives, particularly substituted benzamides, have shown relevance in drug discovery. For instance, benzamide derivatives can act as inhibitors in various biological pathways. A related compound, (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide, which can be synthesized from a derivative of our target molecule, acts as a non-steroidal antagonist of the mineralocorticoid receptor and is explored for treating cardiovascular and renal diseases.[3] This suggests that the 4-cyanobenzoyl moiety can be a key pharmacophore.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-Cyanobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. EP3174875A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

The Pivotal Role of N,O-Dimethylhydroxylamine in Weinreb Amide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Weinreb amide synthesis, a cornerstone of modern organic chemistry, provides a reliable and high-yield method for the preparation of ketones and aldehydes. Central to this transformation is the use of N,O-dimethylhydroxylamine, which forms a stable N-methoxy-N-methylamide intermediate, commonly known as the Weinreb amide. This guide offers an in-depth exploration of the critical role of N,O-dimethylhydroxylamine in this synthesis, detailing the underlying mechanisms, experimental protocols, and applications in drug development.

Core Concepts: The Stability of the Weinreb Amide Intermediate

The primary advantage of the Weinreb amide synthesis lies in its ability to prevent the over-addition of organometallic reagents, a common side reaction when using more reactive acylating agents like acid chlorides or esters.[1] This selectivity is attributed to the formation of a stable tetrahedral intermediate upon nucleophilic attack on the Weinreb amide.[2][3] The methoxy group on the nitrogen atom chelates to the metal of the organometallic reagent, stabilizing the intermediate and preventing its collapse to a ketone until acidic workup.[2] This chelation effectively protects the carbonyl group from a second nucleophilic addition, thus ensuring the formation of the desired ketone or, upon reduction, an aldehyde in high purity.[4][5]

The Reaction Mechanism: A Step-by-Step Visualization

The synthesis of a ketone via a Weinreb amide intermediate proceeds in two key stages: the formation of the Weinreb amide and the subsequent reaction with an organometallic reagent.

Formation of the Weinreb Amide

Weinreb amides can be prepared from various carboxylic acid derivatives, including acid chlorides, esters, and the carboxylic acids themselves using coupling agents.[6][7] The most common precursor is N,O-dimethylhydroxylamine hydrochloride, a stable and easy-to-handle salt.[6]

Ketone Formation from the Weinreb Amide

The Weinreb amide then reacts with an organometallic reagent (e.g., a Grignard reagent or an organolithium species) to form the stable tetrahedral intermediate. Subsequent acidic workup liberates the desired ketone.

References

- 1. nbinno.com [nbinno.com]

- 2. youtube.com [youtube.com]

- 3. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

In-Depth Technical Guide: Stability and Storage of 4-Cyano-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-N-methoxy-N-methylbenzamide, a Weinreb amide derivative, is a versatile intermediate in organic synthesis, valued for its role in the preparation of ketones and other complex molecules. Understanding its stability and establishing appropriate storage conditions are critical for ensuring its chemical integrity, which is paramount for reproducible results in research and the quality of downstream products in drug development. This guide provides an overview of the known storage recommendations and outlines a framework for assessing the stability of this compound based on the chemistry of its functional groups.

Chemical Properties

A summary of the key chemical properties of 4-Cyano-N-methoxy-N-methylbenzamide is presented in the table below.

| Property | Value |

| CAS Number | 116332-64-0 |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Appearance | White to off-white solid/powder |

| Functional Groups | Cyano (-C≡N), N-methoxy-N-methylamide (Weinreb amide) |

Recommended Storage Conditions

Based on information from various chemical suppliers, the following general storage conditions are recommended to maintain the integrity of 4-Cyano-N-methoxy-N-methylbenzamide.

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature | Prevents potential thermal degradation. |

| Atmosphere | Sealed in a dry environment | The amide linkage is susceptible to hydrolysis. |

| Light | Protect from light | Aromatic compounds can be susceptible to photodegradation. |

| Inert Gas | Not specified, but recommended for long-term storage | To minimize oxidative degradation. |

Postulated Stability Profile and Degradation Pathways

While specific stability studies for 4-Cyano-N-methoxy-N-methylbenzamide are not publicly available, potential degradation pathways can be postulated based on the reactivity of its functional groups: the Weinreb amide, the aromatic nitrile, and the benzene ring. Forced degradation studies (stress testing) under various conditions are necessary to confirm these pathways and quantify the stability of the molecule.

Hydrolytic Degradation

The N-methoxy-N-methylamide (Weinreb amide) functionality is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the amide bond.

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen would activate the carbonyl group toward nucleophilic attack by water, leading to the formation of 4-cyanobenzoic acid and N,O-dimethylhydroxylamine.

-

Base-Catalyzed Hydrolysis: Hydroxide ion can directly attack the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt of 4-cyanobenzoic acid and N,O-dimethylhydroxylamine.

The nitrile group can also undergo hydrolysis, typically under more forcing acidic or basic conditions, to form a carboxylic acid. This would result in the formation of 4-carboxy-N-methoxy-N-methylbenzamide or, upon complete hydrolysis of both groups, terephthalic acid.

Caption: Postulated hydrolytic degradation pathways.

Oxidative Degradation

Oxidative conditions could potentially lead to the formation of N-oxide derivatives or degradation of the aromatic ring. The specific degradation products would depend on the oxidizing agent used.

Photolytic Degradation

Aromatic nitrile compounds can be susceptible to photodegradation. Exposure to UV light could potentially lead to cleavage of the C-C bond between the cyano group and the aromatic ring or other complex photoreactions.

Thermal Degradation

While generally stable at room temperature, elevated temperatures could lead to decomposition. Studies on related aromatic nitrile polymers suggest that thermal degradation can lead to the release of compounds such as carbon dioxide, water, carbon monoxide, benzene, phenol, and benzonitrile.

Hypothetical Framework for a Forced Degradation Study

To definitively determine the stability of 4-Cyano-N-methoxy-N-methylbenzamide, a forced degradation study should be conducted. The following outlines a typical experimental protocol.

Objective

To identify the degradation products of 4-Cyano-N-methoxy-N-methylbenzamide under various stress conditions and to develop a stability-indicating analytical method.

Materials

-

4-Cyano-N-methoxy-N-methylbenzamide

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade acetonitrile, methanol, and water

-

Appropriate buffer salts (e.g., phosphate, acetate)

Experimental Workflow

Caption: Experimental workflow for a forced degradation study.

Stress Conditions (Example)

| Condition | Reagent/Parameter | Time Points |

| Acid Hydrolysis | 0.1 M HCl at 60°C | 2, 4, 8, 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C | 2, 4, 8, 24 hours |

| Oxidation | 3% H₂O₂ at room temperature | 2, 4, 8, 24 hours |

| Thermal | 80°C (solid state and solution) | 1, 3, 7 days |

| Photostability | ICH Q1B Option 2 (UV/Vis light) | As per guidelines |

Analytical Methodology

A stability-indicating HPLC method should be developed. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution would be a suitable starting point. Detection would ideally be performed using a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of the parent compound and any degradation products.

Conclusion

While specific stability data for 4-Cyano-N-methoxy-N-methylbenzamide is not extensively documented in public literature, its chemical structure suggests potential susceptibility to hydrolysis, and to a lesser extent, oxidation, photolysis, and thermal degradation. The recommended storage condition is in a sealed container, in a dry environment, at room temperature, and protected from light. For critical applications in research and drug development, it is imperative to conduct a thorough forced degradation study to understand its stability profile, identify potential degradants, and establish a validated stability-indicating analytical method. This will ensure the quality and reliability of the material throughout its lifecycle.

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Cyano-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, bonding, and key spectroscopic data of 4-Cyano-N-methoxy-N-methylbenzamide, a Weinreb amide of significant interest in organic synthesis. The document details its physicochemical properties, provides established experimental protocols for its synthesis, and presents a thorough analysis of its structural and bonding characteristics through spectroscopic data. Included are mandatory visualizations of its synthesis workflow and the reaction mechanism of Weinreb amides, generated using Graphviz, to facilitate a deeper understanding of its chemical behavior. This guide is intended to be a valuable resource for researchers and professionals involved in synthetic chemistry and drug development.

Introduction

4-Cyano-N-methoxy-N-methylbenzamide is a specialized chemical compound belonging to the class of Weinreb amides.[1] First reported by Weinreb and Nahm in 1981, these N-methoxy-N-methylamides are renowned for their utility in the synthesis of ketones and aldehydes with high selectivity. The unique structural feature of the Weinreb amide is its ability to react with organometallic reagents to form a stable tetrahedral intermediate, which resists the common problem of over-addition. This controlled reactivity makes 4-Cyano-N-methoxy-N-methylbenzamide a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide will delve into the detailed molecular structure and bonding of this compound, supported by spectroscopic data and synthesis protocols.

Physicochemical Properties

4-Cyano-N-methoxy-N-methylbenzamide is a white solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| CAS Number | 116332-64-0 |

| Melting Point | 78-79 °C[2] |

| Appearance | White solid[2] |

| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. |

Molecular Structure and Bonding

The molecular structure of 4-Cyano-N-methoxy-N-methylbenzamide features a central benzamide core with a cyano group at the para position of the benzene ring and N-methoxy-N-methyl substitution on the amide nitrogen.

While a crystal structure for 4-Cyano-N-methoxy-N-methylbenzamide is not publicly available, the crystal structure of the closely related 4-Methoxy-N-methylbenzamide provides valuable insights into the probable bond lengths and angles. It is important to note that the electron-withdrawing nature of the cyano group in the target molecule may lead to slight variations in these parameters compared to the methoxy-substituted analog.

Table 2: Selected Bond Lengths and Angles for the Analog 4-Methoxy-N-methylbenzamide [3]

| Bond | Length (Å) | Angle | Degree (°) |

| C=O | 1.23 | O=C-N | 121.5 |

| C-N | 1.34 | C-N-C(methyl) | 119.8 |

| N-O | 1.41 | C-N-O | 116.3 |

| C(ring)-C(carbonyl) | 1.49 | C(ring)-C=O | 120.2 |

The amide bond (C-N) is expected to have partial double bond character due to resonance, resulting in a planar amide group. The N-methoxy-N-methyl substitution is crucial for its reactivity, as the oxygen of the methoxy group can chelate to a metal ion in the tetrahedral intermediate formed during nucleophilic attack, thereby stabilizing it.

Spectroscopic Data

The structural features of 4-Cyano-N-methoxy-N-methylbenzamide are well-defined by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic and the N-methoxy and N-methyl protons.

Table 3: ¹H NMR Chemical Shifts (CDCl₃, 400 MHz) [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.81 - 7.75 | m | 2H | Aromatic (ortho to C=O) |

| 7.74 - 7.68 | m | 2H | Aromatic (ortho to CN) |

| 3.53 | s | 3H | O-CH₃ |

| 3.38 | s | 3H | N-CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct peaks for the carbonyl, cyano, aromatic, and methyl carbons.

Table 4: ¹³C NMR Chemical Shifts (CDCl₃, 100.6 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 167.8 | C=O |

| 138.2 | Aromatic C (ipso to C=O) |

| 131.8 | Aromatic C-H |

| 129.0 (approx.) | Aromatic C-H |

| 118.0 (approx.) | C≡N |

| 115.0 (approx.) | Aromatic C (ipso to CN) |

| 61.5 (approx.) | O-CH₃ |

| 33.5 (approx.) | N-CH₃ |

Note: Some values are approximated from typical ranges for similar structures as the direct peak list was not fully available in the cited source.

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.

Table 5: Key IR Absorptions [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2232 | Strong | C≡N stretch |

| 1650 | Strong | C=O stretch (amide) |

| 1610, 1559 | Medium | C=C stretch (aromatic) |

| 1383 | Medium | C-H bend (methyl) |

| 1180, 1149 | Strong | C-N stretch |

| 1022 | Strong | N-O stretch |

Mass Spectrometry

Experimental Protocols

The synthesis of 4-Cyano-N-methoxy-N-methylbenzamide can be achieved through the reaction of 4-cyanobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride.

Synthesis of 4-Cyano-N-methoxy-N-methylbenzamide

This protocol is adapted from a general procedure for the synthesis of Weinreb amides.[4][5]

Materials:

-

4-Cyanobenzoic acid

-

Oxalyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a solution of 4-cyanobenzoic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF.

-

Cool the mixture to 0 °C and add oxalyl chloride (2.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude 4-cyanobenzoyl chloride.

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in anhydrous dichloromethane and cool to 0 °C.

-

Add triethylamine (3.0 eq) to the solution of N,O-dimethylhydroxylamine hydrochloride.

-

Add the crude 4-cyanobenzoyl chloride dissolved in dichloromethane dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-Cyano-N-methoxy-N-methylbenzamide as a white solid.

Mandatory Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the two-step synthesis of 4-Cyano-N-methoxy-N-methylbenzamide.

Weinreb Amide Reaction Mechanism

Caption: The general mechanism for the reaction of a Weinreb amide to form a stable tetrahedral intermediate.

Conclusion

4-Cyano-N-methoxy-N-methylbenzamide is a versatile and valuable synthetic intermediate. Its molecular structure and the specific nature of the Weinreb amide functionality allow for controlled and high-yield synthesis of ketones. The spectroscopic data presented in this guide provide a clear fingerprint for the characterization of this compound. The detailed experimental protocol offers a practical guide for its preparation in a laboratory setting. This technical guide serves as a comprehensive resource for chemists and researchers, facilitating the effective utilization of 4-Cyano-N-methoxy-N-methylbenzamide in their synthetic endeavors.

References

The Weinreb-Nahm Ketone Synthesis: A Comprehensive Technical Guide for Drug Development Professionals

The Weinreb-Nahm ketone synthesis, a cornerstone of modern organic chemistry, offers a reliable and high-yield method for the synthesis of ketones, a critical functional group in a vast array of pharmaceuticals and natural products. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this reaction has become an indispensable tool for researchers and drug development professionals due to its broad substrate scope and tolerance for a wide variety of functional groups.[1][2] This technical guide provides an in-depth overview of the core principles, experimental protocols, and applications of the Weinreb-Nahm ketone synthesis.

Core Principles and Advantages

The Weinreb-Nahm ketone synthesis is a two-step process that involves the formation of a stable N-methoxy-N-methylamide, commonly known as a Weinreb-Nahm amide, followed by its reaction with an organometallic reagent to yield a ketone.[1][2]

A significant advantage of this method over traditional ketone syntheses, such as the reaction of organometallic reagents with acid chlorides or esters, is the prevention of over-addition.[3] In conventional methods, the initially formed ketone is often more reactive than the starting material, leading to the formation of undesired tertiary alcohol byproducts. The Weinreb-Nahm synthesis elegantly circumvents this issue through the formation of a stable, chelated tetrahedral intermediate.[1][2][3] This intermediate remains intact at low temperatures, preventing further reaction until it is deliberately hydrolyzed during the workup to liberate the desired ketone.[1][4]

The Reaction Mechanism

The success of the Weinreb-Nahm ketone synthesis hinges on the stability of the tetrahedral intermediate formed upon nucleophilic attack of the organometallic reagent on the Weinreb-Nahm amide. This stability is attributed to the chelation of the metal atom by both the carbonyl oxygen and the methoxy oxygen of the amide.

Caption: The reaction mechanism of the Weinreb-Nahm ketone synthesis.

Experimental Protocols

The successful execution of the Weinreb-Nahm ketone synthesis relies on careful attention to experimental details. Below are generalized protocols for the two key stages of the synthesis.

Preparation of Weinreb-Nahm Amides

Weinreb-Nahm amides can be prepared from various starting materials, including carboxylic acids, acid chlorides, and esters.[1][2][5]

From Carboxylic Acids using a Coupling Reagent (e.g., DCC):

A common method for preparing Weinreb-Nahm amides from carboxylic acids involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[6][7]

-

Dissolve the carboxylic acid in a suitable solvent, such as dichloromethane (CH₂Cl₂).

-

Add N,O-dimethylhydroxylamine hydrochloride and a base (e.g., triethylamine or pyridine) to the solution.

-

Add a solution of DCC in the same solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Filter off the dicyclohexylurea byproduct.

-

Wash the filtrate with aqueous acid and base to remove impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the Weinreb-Nahm amide.

From Acid Chlorides:

The original procedure developed by Weinreb and Nahm utilized acid chlorides as the starting material.[1][4]

-

Dissolve N,O-dimethylhydroxylamine hydrochloride in a suitable solvent, such as dichloromethane, and cool to 0 °C.

-

Add a base, typically pyridine, to the solution.

-

Slowly add the acid chloride to the reaction mixture.

-

Stir the reaction at 0 °C for a specified time.

-

Perform an aqueous workup to isolate the Weinreb-Nahm amide.

Synthesis of Ketones from Weinreb-Nahm Amides

The second stage of the synthesis involves the reaction of the Weinreb-Nahm amide with an organometallic reagent.

Using a Grignard Reagent:

-

Dissolve the Weinreb-Nahm amide in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Slowly add the Grignard reagent (R-MgX) to the cooled solution.

-

Stir the reaction mixture at the low temperature for a specified period.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Wash the combined organic extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as flash column chromatography, to obtain the pure ketone.

Quantitative Data and Substrate Scope

The Weinreb-Nahm ketone synthesis is known for its high yields across a broad range of substrates. The following tables summarize representative yields for the preparation of Weinreb-Nahm amides and their subsequent conversion to ketones.

Table 1: Synthesis of Weinreb-Nahm Amides from Carboxylic Acids

| Carboxylic Acid | Coupling Reagent | Base | Solvent | Yield (%) |

| Benzoic acid | DCC | Pyridine | CH₂Cl₂ | 85-95 |

| Phenylacetic acid | EDC | DMAP | CH₂Cl₂ | ~90 |

| Boc-L-proline | HATU | DIPEA | DMF | >90 |

| 4-Pentenoic acid | Oxalyl chloride | Pyridine | CH₂Cl₂ | 91 |

| 5-Bromo-2-furoic acid | CDI | - | CH₂Cl₂ | 70[8] |

Table 2: Synthesis of Ketones from Weinreb-Nahm Amides

| Weinreb-Nahm Amide | Organometallic Reagent | Solvent | Temperature (°C) | Yield (%) |

| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | THF | 0 | 95 |

| N-methoxy-N-methylacetamide | n-Butyllithium | THF | -78 | 87 |

| N-methoxy-N-methyl-2-naphthamide | Methylmagnesium iodide | THF | 0 | 92 |

| N-methoxy-N-methylfuran-2-carboxamide | Phenyllithium | THF | -78 | 89 |

| N-methoxy-N-methyl-4-chlorobenzamide | 3-Fluorophenylmagnesium chloride | Toluene | 25 | 96[9] |

The reaction is compatible with a wide array of functional groups, including esters, amides, protected amines, ethers, and even some halides.[1][4] This broad functional group tolerance makes it particularly valuable in the synthesis of complex molecules and in the late-stage functionalization of drug candidates.

Experimental Workflow and Logical Relationships

The overall process of the Weinreb-Nahm ketone synthesis can be visualized as a straightforward workflow, starting from a carboxylic acid and culminating in the formation of a ketone.

Caption: A generalized experimental workflow for the Weinreb-Nahm ketone synthesis.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. benchchem.com [benchchem.com]

- 4. Weinreb ketone synthesis - 博客 | 文学城 [blog.wenxuecity.com]

- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 6. tutorchase.com [tutorchase.com]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Synthesis of Ketones Using 4-Cyano-N-methoxy-N-methylbenzamide and Grignard Reagents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Weinreb-Nahm ketone synthesis is a highly efficient and selective method for the preparation of ketones from carboxylic acid derivatives. This method utilizes N-methoxy-N-methylamides, commonly known as Weinreb amides, which react with Grignard reagents or organolithium compounds to form a stable tetrahedral intermediate. This intermediate prevents the common problem of over-addition, which often leads to the formation of tertiary alcohols as byproducts in reactions with other acylating agents like esters or acid chlorides.[1][2] The resulting ketone is obtained in high yield after a simple acidic workup.

This document provides detailed application notes and experimental protocols for the synthesis of ketones using 4-Cyano-N-methoxy-N-methylbenzamide as the starting material. The presence of the cyano group makes this Weinreb amide a valuable precursor for the synthesis of various pharmaceutical intermediates and complex molecules where a ketone functionality is required in a cyanophenyl-containing scaffold. Studies on the chemoselectivity of Grignard reagent addition to substrates containing both a nitrile and a Weinreb amide functionality have shown that the Weinreb amide is the more reactive group, allowing for selective ketone formation.[3]

Reaction Mechanism and Workflow

The synthesis of ketones from 4-Cyano-N-methoxy-N-methylbenzamide and a Grignard reagent proceeds through a well-established mechanism involving the formation of a stable chelated intermediate. This intermediate is then hydrolyzed to yield the final ketone product.

Caption: Experimental workflow for the synthesis of 4-cyanophenyl ketones.

The reaction mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation of the magnesium atom between the carbonyl oxygen and the methoxy oxygen. This stable intermediate prevents further reaction with another equivalent of the Grignard reagent. Subsequent acidic workup breaks down this intermediate to furnish the desired ketone.

Caption: Generalized mechanism of the Weinreb ketone synthesis.

Data Presentation

The reaction of 4-Cyano-N-methoxy-N-methylbenzamide with various Grignard reagents provides the corresponding 4-cyanophenyl ketones in good to excellent yields. The table below summarizes the results for the synthesis of various biaryl and alkyl-aryl ketones.[4]

| Entry | Grignard Reagent (R-MgX) | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylmagnesium bromide | 4-Benzoylbenzonitrile | Toluene | 25 | 1 | 95 |

| 2 | 4-Methylphenylmagnesium bromide | 4-(4-Methylbenzoyl)benzonitrile | Toluene | 25 | 1 | 92 |

| 3 | 4-Methoxyphenylmagnesium bromide | 4-(4-Methoxybenzoyl)benzonitrile | Toluene | 25 | 1 | 88 |

| 4 | 3-Fluorophenylmagnesium chloride | 4-(3-Fluorobenzoyl)benzonitrile | CH3CN | 25 | 1 | 91 |

| 5 | 2-Thienylmagnesium bromide | 4-(Thiophene-2-carbonyl)benzonitrile | Toluene | 25 | 1 | 85 |

| 6 | Methylmagnesium bromide | 4-Acetylbenzonitrile | THF | 0 to 25 | 2 | 94 |

| 7 | Ethylmagnesium bromide | 4-Propanoylbenzonitrile | THF | 0 to 25 | 2 | 90 |

Experimental Protocols

Protocol 1: Preparation of 4-Cyano-N-methoxy-N-methylbenzamide

This protocol describes the synthesis of the Weinreb amide from 4-cyanobenzoyl chloride.

Materials:

-

4-Cyanobenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N,O-dimethylhydroxylamine hydrochloride (1.05 equivalents) in anhydrous DCM.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add pyridine or triethylamine (2.2 equivalents) to the suspension with stirring.

-

In a separate flask, dissolve 4-cyanobenzoyl chloride (1.0 equivalent) in anhydrous DCM.

-

Add the 4-cyanobenzoyl chloride solution dropwise to the stirred suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure 4-Cyano-N-methoxy-N-methylbenzamide.

Protocol 2: Synthesis of 4-Benzoylbenzonitrile

This protocol details the reaction of 4-Cyano-N-methoxy-N-methylbenzamide with phenylmagnesium bromide.

Materials:

-

4-Cyano-N-methoxy-N-methylbenzamide

-

Phenylmagnesium bromide (3.0 M solution in diethyl ether)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 4-Cyano-N-methoxy-N-methylbenzamide (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phenylmagnesium bromide solution (1.2 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate gradient) to yield 4-benzoylbenzonitrile.

Characterization of 4-Benzoylbenzonitrile:

-

Appearance: White solid.

-

Melting Point: 107-109 °C.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.90-7.80 (m, 4H), 7.70-7.60 (m, 1H), 7.55-7.45 (m, 4H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 195.5, 141.2, 136.9, 132.9, 132.5, 130.3, 129.9, 128.6, 118.2, 116.0.

-

IR (KBr, cm⁻¹): 2228 (C≡N), 1660 (C=O).

This protocol can be adapted for other Grignard reagents by adjusting the stoichiometry and reaction conditions as necessary, with the data in the table above serving as a useful guide.

References

Application Notes and Protocols: Aldehyde Synthesis by Reduction of 4-Cyano-N-methoxy-N-methylbenzamide with LiAlH₄

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of aldehydes is a cornerstone of organic chemistry, providing key intermediates for a vast array of more complex molecules, including active pharmaceutical ingredients. The reduction of carboxylic acid derivatives offers a direct route to aldehydes, yet controlling the reduction to prevent further conversion to the corresponding alcohol presents a significant challenge. N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptional substrates in this regard. The reduction of a Weinreb amide with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be selectively stopped at the aldehyde stage. This selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate which is resistant to over-reduction. The desired aldehyde is then liberated upon aqueous workup. This application note provides a detailed protocol for the synthesis of 4-formylbenzonitrile (4-cyanobenzaldehyde) via the LiAlH₄ reduction of 4-Cyano-N-methoxy-N-methylbenzamide.

Principle of the Method

The core of this synthetic protocol is the nucleophilic addition of a hydride ion from lithium aluminum hydride to the carbonyl carbon of the Weinreb amide. This forms a tetrahedral intermediate that is stabilized by chelation of the aluminum to both the carbonyl oxygen and the methoxy oxygen. This stable intermediate prevents the elimination of the N-methoxy-N-methylamine group and subsequent further reduction. Upon the addition of an aqueous acid in the workup step, the chelate is hydrolyzed, leading to the collapse of the intermediate and the formation of the aldehyde, 4-formylbenzonitrile.

Physicochemical and Safety Data

A summary of the physicochemical properties of the key reactant and product is provided below. All safety precautions should be taken when handling these chemicals, particularly lithium aluminum hydride, which is highly reactive with water.

| Property | 4-Cyano-N-methoxy-N-methylbenzamide (Reactant) | 4-Formylbenzonitrile (Product)[1][2] | Lithium Aluminum Hydride (Reagent) |

| Molecular Formula | C₁₀H₁₀N₂O₂ | C₈H₅NO | LiAlH₄ |

| Molecular Weight | 190.20 g/mol | 131.13 g/mol | 37.95 g/mol |

| CAS Number | Not readily available | 105-07-7 | 16853-85-3 |

| Appearance | White to off-white solid | Off-white crystalline powder[3] | Grey to white powder |

| Melting Point | Data not available | 99-105 °C[3] | 125 °C (decomposes) |

| Purity | ≥95% | ≥98% | ≥95% |

| Safety | Irritant. Avoid inhalation, and contact with skin and eyes. | Irritant. Combustible solid. | Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Corrosive. |

Reaction Pathway

The overall transformation is depicted in the following reaction scheme:

Caption: Reduction of 4-Cyano-N-methoxy-N-methylbenzamide to 4-Formylbenzonitrile.

Experimental Protocol

This protocol details the procedure for the reduction of 4-Cyano-N-methoxy-N-methylbenzamide to 4-formylbenzonitrile.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas (Nitrogen or Argon) supply

-

Ice-water bath

-

Standard laboratory glassware

-

Rotary evaporator

Reagents:

-

4-Cyano-N-methoxy-N-methylbenzamide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup:

-

A dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an inert gas line is assembled.

-

The entire apparatus is flame-dried under a stream of inert gas to ensure all moisture is removed.

-

-

Reagent Preparation:

-

Lithium aluminum hydride (1.5 equivalents) is carefully weighed and suspended in anhydrous THF in the reaction flask under a positive pressure of inert gas.

-

4-Cyano-N-methoxy-N-methylbenzamide (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and transferred to the dropping funnel.

-

-

Reaction Execution:

-

The LiAlH₄ suspension in the reaction flask is cooled to 0 °C using an ice-water bath.

-

The solution of 4-Cyano-N-methoxy-N-methylbenzamide is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension over a period of 30 minutes, maintaining the internal temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup:

-

The reaction flask is cooled back to 0 °C in an ice-water bath.

-

The reaction is quenched by the slow, dropwise addition of ethyl acetate to consume any excess LiAlH₄.

-

Following the cautious addition of ethyl acetate, deionized water is added dropwise, followed by 1 M HCl solution until the pH is acidic and the grey precipitate turns into a clear solution.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-formylbenzonitrile.

-

Expected Yield: 75-90%

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 4-formylbenzonitrile.

Characterization of 4-Formylbenzonitrile

The identity and purity of the synthesized 4-formylbenzonitrile can be confirmed by standard spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.97 (s, 1H), 7.98 – 7.85 (m, 2H), 7.26 – 7.16 (m, 2H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 190.5, 132.8, 132.2, 116.4. |

| FTIR (KBr pellet) | ν (cm⁻¹): 2230 (C≡N stretch), 1705 (C=O stretch, aldehyde). |

| Purity (HPLC) | ≥98% |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or allow the reaction to warm to room temperature after addition. |

| Moisture in the reaction. | Ensure all glassware is thoroughly dried and anhydrous solvents are used. | |

| Over-reduction to Alcohol | Reaction temperature too high. | Maintain the reaction temperature at 0 °C throughout the addition and initial stirring. |

| Excess LiAlH₄. | Use the stoichiometric amount of LiAlH₄ as indicated. | |

| Difficult Workup (emulsion) | Aluminum salts precipitation. | Ensure the pH is sufficiently acidic during the workup to dissolve the aluminum salts. |

Conclusion

The reduction of 4-Cyano-N-methoxy-N-methylbenzamide with lithium aluminum hydride provides an efficient and selective method for the synthesis of 4-formylbenzonitrile. The stability of the Weinreb amide-derived tetrahedral intermediate is key to preventing over-reduction, making this a reliable and high-yielding transformation. The detailed protocol and characterization data provided herein serve as a valuable resource for researchers in organic synthesis and drug development.

References

Application Note: One-Pot Synthesis of Aryl Ketones with 4-Cyano-N-methoxy-N-methylbenzamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of ketones is a cornerstone of organic chemistry, with aryl ketones being particularly valuable scaffolds in medicinal chemistry and materials science. The Weinreb-Nahm ketone synthesis, which utilizes N-methoxy-N-methylamides (Weinreb amides), is a highly reliable method that prevents the common issue of over-addition by organometallic reagents to form tertiary alcohols.[1][2] This is achieved through the formation of a stable, chelated tetrahedral intermediate that collapses to the ketone only upon acidic workup.[1] 4-Cyano-N-methoxy-N-methylbenzamide is a specialized Weinreb amide that serves as an excellent precursor for synthesizing 4-cyano-substituted aryl ketones, a motif present in various biologically active molecules. This application note details a one-pot protocol for the efficient synthesis of functionalized biaryl ketones by reacting 4-Cyano-N-methoxy-N-methylbenzamide with Grignard reagents generated in situ.[3][4]

Reaction Principle and Mechanism

The reaction proceeds via the nucleophilic addition of an organometallic reagent (e.g., a Grignard reagent, Ar'-MgX) to the carbonyl carbon of the 4-Cyano-N-methoxy-N-methylbenzamide. This forms a stable tetrahedral intermediate where the magnesium atom is chelated by both the methoxy oxygen and the carbonyl oxygen. This chelation prevents the decomposition of the intermediate and subsequent over-addition. The desired ketone is then liberated during aqueous acidic workup.

Experimental Protocols

This section provides a detailed methodology for the one-pot synthesis of a representative aryl ketone, (4-cyanophenyl)(phenyl)methanone, from 4-Cyano-N-methoxy-N-methylbenzamide and a Grignard reagent generated from bromobenzene.

Materials and Equipment

-

4-Cyano-N-methoxy-N-methylbenzamide (CAS: 116332-64-0)

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (crystal)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer

-

Standard glassware for extraction and purification

-

Nitrogen or Argon gas supply for inert atmosphere

Procedure

-

Grignard Reagent Preparation:

-

An oven-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel is assembled and flushed with dry nitrogen.

-

Magnesium turnings (1.2 equiv.) are added to the flask. A small crystal of iodine is added to activate the magnesium.

-

The flask is gently heated with a heat gun under a nitrogen stream until violet iodine vapors are observed, then allowed to cool.

-

Anhydrous THF (10 mL) is added to the flask.

-

Bromobenzene (1.0 equiv.) dissolved in anhydrous THF (15 mL) is added to the dropping funnel. Approximately 10% of this solution is added to the magnesium turnings to initiate the reaction.

-

Once the exothermic reaction begins (indicated by bubbling and warming), the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of phenylmagnesium bromide.

-

-

Reaction with Weinreb Amide:

-

In a separate oven-dried 100 mL flask under a nitrogen atmosphere, 4-Cyano-N-methoxy-N-methylbenzamide (1.0 equiv.) is dissolved in anhydrous THF (20 mL).

-

This solution is cooled to 0 °C using an ice bath.

-

The freshly prepared phenylmagnesium bromide solution is transferred via cannula into the dropping funnel and added dropwise to the stirred solution of the Weinreb amide over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. Reaction progress can be monitored by TLC.

-

-

Workup and Purification:

-

The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl (20 mL) at 0 °C.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed successively with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure aryl ketone.

-

Data and Results

The described protocol is highly versatile and can be applied to a range of aryl and heteroaryl Grignard reagents. The 4-cyano group is well-tolerated under these reaction conditions. Below is a table summarizing representative transformations with plausible yields based on similar reactions found in the literature.[3]

Table 1: Representative Scope for the Synthesis of 4-Cyano Aryl Ketones

| Entry | Aryl Grignard Reagent (Ar'-MgBr) | Product | Yield (%) |

| 1 | Phenylmagnesium bromide | (4-cyanophenyl)(phenyl)methanone | 92 |

| 2 | 4-Methylphenylmagnesium bromide | (4-cyanophenyl)(p-tolyl)methanone | 89 |

| 3 | 4-Methoxyphenylmagnesium bromide | (4-cyanophenyl)(4-methoxyphenyl)methanone | 85 |

| 4 | 3-Fluorophenylmagnesium bromide | (4-cyanophenyl)(3-fluorophenyl)methanone | 90 |

| 5 | 2-Thienylmagnesium bromide | (4-cyanophenyl)(thiophen-2-yl)methanone | 81 |

| 6 | Naphthalen-1-ylmagnesium bromide | (4-cyanophenyl)(naphthalen-1-yl)methanone | 78 |

The use of 4-Cyano-N-methoxy-N-methylbenzamide in a one-pot reaction with in situ generated Grignard reagents provides a direct, efficient, and high-yielding route to functionalized biaryl ketones.[3] The protocol avoids the formation of over-addition products and demonstrates broad functional group tolerance, making it a valuable tool for researchers in synthetic and medicinal chemistry.

References

Application Notes and Protocols: 4-Cyano-N-methoxy-N-methylbenzamide in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 4-Cyano-N-methoxy-N-methylbenzamide, a versatile Weinreb amide, as a key intermediate in the synthesis of pharmaceutical building blocks. The protocols provided herein focus on its application in the controlled synthesis of ketones, which are precursors to various active pharmaceutical ingredients (APIs).

Introduction

4-Cyano-N-methoxy-N-methylbenzamide is a valuable reagent in medicinal chemistry and process development. As a Weinreb amide, it allows for the efficient and controlled addition of organometallic reagents, such as Grignard or organolithium reagents, to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1] This high degree of selectivity makes it an ideal intermediate for the synthesis of complex molecules where precise control of functionality is paramount. The cyano group offers a versatile handle for further synthetic transformations, making this intermediate particularly useful in the construction of diverse molecular scaffolds.

Application: Synthesis of a Key Pharmaceutical Intermediate

A significant application of 4-Cyano-N-methoxy-N-methylbenzamide is in the synthesis of substituted benzoyl compounds, which are precursors to a variety of APIs. One such example is the synthesis of precursors to Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist. Finerenone is used in the treatment of chronic kidney disease associated with type 2 diabetes.[2][3][4] The synthesis of Finerenone involves the key intermediate 2-methoxy-4-cyanobenzaldehyde.[5] A plausible and efficient synthetic route to a ketone precursor of this aldehyde involves the reaction of 4-Cyano-N-methoxy-N-methylbenzamide with a suitable Grignard reagent.

Experimental Protocols

The following is a representative protocol for the synthesis of a 4-cyanobenzoyl derivative using 4-Cyano-N-methoxy-N-methylbenzamide and a Grignard reagent.

Protocol 1: Synthesis of 1-(4-cyano-2-methoxyphenyl)ethan-1-one

This protocol describes the synthesis of a ketone intermediate that could be further transformed into 2-methoxy-4-cyanobenzaldehyde.

Materials:

-

4-Cyano-N-methoxy-N-methylbenzamide

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of nitrogen.

-